![molecular formula C15H21NOS B5755544 N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide
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Overview
Description
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPT belongs to the class of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has been shown to exert its therapeutic effects by modulating various biochemical and physiological processes. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its high potency and specificity. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide exhibits a dose-dependent response and has been shown to be effective at low concentrations. However, one of the limitations of using N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide. One of the areas of interest is the development of novel derivatives of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, the elucidation of the exact mechanism of action of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide will provide insights into its therapeutic potential and aid in the development of more effective treatments.
Synthesis Methods
The synthesis of N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methylthiobenzyl chloride with cyclohexylamine followed by the addition of acetic anhydride. The resulting product is purified through recrystallization to obtain N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide in high yield and purity.
Scientific Research Applications
N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide has also been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPIGUILXICGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-methylphenyl)sulfanyl]acetamide |
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